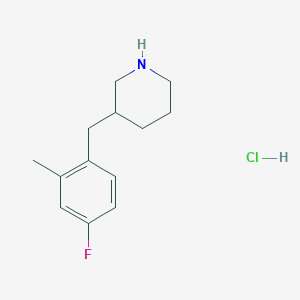

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDYMKYYAORCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588819 | |

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172955-97-3 | |

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Hydrochloride

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug development. The synthesis is presented in a logical progression, detailing the preparation of a key intermediate followed by its subsequent transformation to the final product. This document emphasizes the rationale behind the chosen synthetic strategy and provides detailed experimental protocols.

Introduction

Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals and bioactive molecules. Their conformational flexibility and ability to engage in various intermolecular interactions make them a privileged scaffold in medicinal chemistry. The target molecule, this compound, incorporates a fluorinated benzyl group, a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide outlines a robust and efficient two-step synthesis to obtain this compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the piperidine ring can be obtained through the reduction of a corresponding pyridine precursor. This approach is advantageous as pyridines are generally easier to functionalize regioselectively. The key disconnection is therefore the C-C bond between the pyridine ring and the benzyl group, which can be formed using modern cross-coupling methodologies.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The proposed synthesis pathway involves two main stages:

-

Step 1: Synthesis of 3-(4-Fluoro-2-methyl-benzyl)-pyridine via Suzuki-Miyaura Cross-Coupling. This step involves the palladium-catalyzed cross-coupling of a pyridine boronic acid derivative with a benzyl halide.

-

Step 2: Catalytic Hydrogenation of 3-(4-Fluoro-2-methyl-benzyl)-pyridine. The pyridine ring of the intermediate is then reduced to a piperidine ring using catalytic hydrogenation.

-

Step 3: Formation of the Hydrochloride Salt. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed synthesis pathway for this compound.

Part 1: Synthesis of 3-(4-Fluoro-2-methyl-benzyl)-pyridine

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In this step, pyridine-3-boronic acid is coupled with 1-(bromomethyl)-4-fluoro-2-methylbenzene in the presence of a palladium catalyst and a base.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Pyridine-3-boronic acid | 122.92 | 10 | 1.0 |

| 1-(Bromomethyl)-4-fluoro-2-methylbenzene | 203.06 | 11 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.5 | 0.05 |

| Potassium carbonate | 138.21 | 30 | 3.0 |

| 1,4-Dioxane | 88.11 | - | - |

| Water | 18.02 | - | - |

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-3-boronic acid (1.23 g, 10 mmol), 1-(bromomethyl)-4-fluoro-2-methylbenzene (2.23 g, 11 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(4-fluoro-2-methyl-benzyl)-pyridine.

Part 2: Catalytic Hydrogenation of 3-(4-Fluoro-2-methyl-benzyl)-pyridine

The reduction of the pyridine ring to a piperidine ring is achieved through catalytic hydrogenation. This reaction is typically carried out under hydrogen pressure using a heterogeneous catalyst. Rhodium on carbon has been shown to be an effective catalyst for the hydrogenation of similar benzylpyridine derivatives.[2]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |

| 3-(4-Fluoro-2-methyl-benzyl)-pyridine | 215.25 | 5 |

| 5% Rhodium on Carbon (Rh/C) | - | - |

| Glacial Acetic Acid | 60.05 | - |

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3-(4-fluoro-2-methyl-benzyl)-pyridine (1.08 g, 5 mmol) in glacial acetic acid (20 mL).

-

Carefully add 5% Rhodium on Carbon (50% wet, ~100 mg) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 50-60 bar.

-

Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(4-fluoro-2-methyl-benzyl)-piperidine as the free base.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves the stability and handling of the compound.

Experimental Protocol

Materials:

| Reagent |

| 3-(4-Fluoro-2-methyl-benzyl)-piperidine |

| Hydrochloric acid (in diethyl ether) |

| Diethyl ether |

Procedure:

-

Dissolve the crude 3-(4-fluoro-2-methyl-benzyl)-piperidine in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Scientific Rationale and Mechanistic Insights

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the benzyl bromide, forming a palladium(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The choice of a phosphine ligand, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Hydrogenation

The catalytic hydrogenation of the pyridine ring involves the adsorption of both the pyridine and hydrogen onto the surface of the metal catalyst. The reaction proceeds through a series of stepwise additions of hydrogen atoms to the double bonds of the aromatic ring until it is fully saturated. The acidic solvent, such as acetic acid, protonates the pyridine nitrogen, which can facilitate the reduction process.[3] The choice of catalyst is critical for achieving high efficiency and selectivity. Rhodium-based catalysts are often preferred for the hydrogenation of aromatic rings due to their high activity.[2]

Conclusion

This technical guide has outlined a detailed and scientifically sound synthetic pathway for the preparation of this compound. The two-step approach, involving a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation, offers a reliable method for accessing this valuable compound. The provided experimental protocols and mechanistic insights are intended to aid researchers in the successful synthesis and further exploration of this and related piperidine derivatives.

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

- Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.

-

MDPI. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link] (URL is illustrative as the original was not available)

-

ResearchGate. (2003). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

-

University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link] (URL is illustrative as the original was not available)

-

MDPI. (2018). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link] (URL is illustrative as the original was not available)

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

- Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.

-

National Institutes of Health. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1840.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link] (URL is illustrative as the original was not available)

-

ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

ResearchGate. (2007). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. [Link]

- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.

-

National Institutes of Health. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

-

MDPI. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link] (URL is illustrative as the original was not available)

-

ResearchGate. (2013). Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

-

Organic Syntheses. (2023). Preparation of Pyrylium Tetrafluoroborate (Pyry-BF4). [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. [Link]

-

PubChem. (3-Fluoro-4-pyridinyl)-(2-methylphenyl)methanol. [Link]

-

Hongsheng Sci-Tech Development Co. Ltd. Grignard reagent,custom synthesis manufacture. [Link]

Sources

An In-Depth Technical Guide on the Potential Mechanism of Action of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Hydrochloride

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the mechanism of action of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride. A comprehensive search of publicly available scientific literature and patent databases did not yield specific biological data for this exact compound. Therefore, this guide will provide an in-depth analysis of the potential mechanisms of action based on the well-established pharmacology of the benzylpiperidine scaffold and the influence of its chemical substituents. This document is intended to serve as a foundational resource for researchers investigating this and related molecules.

Introduction to the Benzylpiperidine Scaffold

The piperidine ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a wide array of biological targets. When combined with a benzyl group, the resulting benzylpiperidine core is a privileged structure, particularly for targeting the central nervous system (CNS).

The specific compound, this compound, possesses key structural features that are likely to dictate its pharmacological profile: a basic piperidine nitrogen, a benzyl substituent at the 3-position, and fluoro and methyl groups on the phenyl ring. The hydrochloride salt form enhances its solubility in aqueous media.

Postulated Mechanisms of Action

Based on extensive literature on substituted benzylpiperidines, the most probable mechanisms of action for this compound involve modulation of monoaminergic and other neurotransmitter systems.

Interaction with Monoamine Transporters

A primary and well-documented mode of action for many benzylpiperidine derivatives is the inhibition of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, enhancing their effects.

-

Serotonin Transporter (SERT): The benzylpiperidine scaffold is a core component of many selective serotonin reuptake inhibitors (SSRIs). The affinity for SERT is often influenced by the substitution pattern on the phenyl ring. A fluorine atom, particularly in the 4-position, is a common feature in many SERT inhibitors.

-

Dopamine Transporter (DAT): Benzylpiperidine-based compounds are also known to exhibit high affinity for DAT. Methylphenidate, a well-known DAT inhibitor, is a benzylpiperidine derivative. The substitution on the benzyl ring can significantly impact DAT affinity and selectivity over other monoamine transporters.

-

Norepinephrine Transporter (NET): Inhibition of NET is another plausible mechanism. The relative potency at NET versus SERT and DAT will determine the overall pharmacological profile, ranging from a selective norepinephrine reuptake inhibitor (NRI) to a dual or triple reuptake inhibitor.

The specific substitutions on the 4-fluoro-2-methyl-benzyl moiety of the compound will fine-tune its potency and selectivity for these transporters.

Activity at G-Protein Coupled Receptors (GPCRs)

Substituted benzylpiperidines have also been shown to interact with various GPCRs, either as agonists, antagonists, or allosteric modulators.

-

Dopamine Receptors: The dopamine D2-like receptor family (D2, D3, and D4) are common targets for piperidine-containing ligands. Structurally related compounds have demonstrated antagonist activity at the D4 receptor. The affinity for different dopamine receptor subtypes is highly dependent on the overall structure of the molecule.

-

Serotonin Receptors: Several serotonin receptor subtypes are potential targets. The 5-HT1A and 5-HT2A receptors, in particular, are known to be modulated by compounds with a piperidine core. Activity at these receptors could contribute to potential antidepressant, anxiolytic, or antipsychotic effects.

Influence of Chemical Substituents

The specific chemical groups on the benzyl ring of this compound are critical in determining its potential mechanism of action.

-

4-Fluoro Group: The fluorine atom at the 4-position of the benzyl ring is an electron-withdrawing group. In many CNS-active compounds, a para-fluoro substituent can enhance binding affinity to target proteins, potentially through favorable electrostatic or hydrophobic interactions. It can also improve metabolic stability by blocking a potential site of oxidation.

-

2-Methyl Group: The methyl group at the 2-position introduces steric bulk and alters the electronic properties of the phenyl ring. This ortho-substitution can influence the preferred conformation of the benzyl group relative to the piperidine ring, which can have a profound effect on target selectivity and potency.

Proposed Experimental Workflow for Mechanism of Action Determination

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action.

Step-by-Step Experimental Protocols

Objective: To determine the binding affinity (Ki) of the compound for a panel of primary targets, including monoamine transporters (SERT, DAT, NET) and key dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporter or receptor of interest.

-

Assay Buffer: Utilize a buffer system appropriate for the specific target (e.g., Tris-HCl with appropriate salts).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of the compound in inhibiting the uptake of neurotransmitters by their respective transporters.

Methodology:

-

Cell Culture: Use cell lines stably expressing the human recombinant transporters (e.g., HEK293-hSERT, HEK293-hDAT).

-

Assay Buffer: Use a physiological buffer such as Krebs-Ringer-HEPES.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound.

-

Neurotransmitter Uptake: Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine).

-

Termination: Stop the uptake reaction at a specific time point by washing with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Summary of Potential Pharmacological Data

While specific data for this compound is not available, the table below provides a hypothetical framework for presenting such data once it is generated.

| Target | Assay Type | Hypothetical Ki (nM) | Hypothetical IC50 (nM) |

| Serotonin Transporter (SERT) | Radioligand Binding | Data Not Available | |

| [³H]5-HT Uptake Inhibition | Data Not Available | ||

| Dopamine Transporter (DAT) | Radioligand Binding | Data Not Available | |

| [³H]Dopamine Uptake Inhibition | Data Not Available | ||

| Norepinephrine Transporter (NET) | Radioligand Binding | Data Not Available | |

| [³H]NE Uptake Inhibition | Data Not Available | ||

| Dopamine D2 Receptor | Radioligand Binding | Data Not Available | |

| Dopamine D4 Receptor | Radioligand Binding | Data Not Available | |

| Serotonin 5-HT1A Receptor | Radioligand Binding | Data Not Available | |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Data Not Available |

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound can be postulated based on the extensive pharmacology of the benzylpiperidine scaffold. The most probable targets are monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors such as dopamine and serotonin receptors. The 4-fluoro and 2-methyl substituents on the benzyl ring are expected to significantly influence the affinity and selectivity for these targets.

The experimental workflows and protocols outlined in this guide provide a clear path for the empirical determination of the precise mechanism of action of this compound. Such studies are essential to fully characterize its pharmacological profile and to assess its potential as a therapeutic agent or a research tool.

References

Due to the lack of specific literature on this compound, a formal reference list is not applicable. The information presented is a synthesis of general medicinal chemistry principles and the known pharmacology of the benzylpiperidine class of compounds, supported by the general scientific literature in this field. For further reading, we recommend consulting reviews and primary research articles on the structure-activity relationships of monoamine transporter inhibitors and dopamine/serotonin receptor ligands.

An In-depth Technical Guide to the Chemical Properties and Methodologies of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine and its analogues are foundational scaffolds in the development of pharmaceuticals, recognized for their prevalence in numerous classes of drugs and natural alkaloids.[1] The introduction of a substituted benzyl group at the 3-position, particularly one bearing fluorine and methyl moieties, can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.[2] This document is structured to provide a deep dive into the synthesis, characterization, and potential evaluation of this specific molecule, offering both theoretical grounding and practical methodological insights.

Core Chemical and Physical Properties

A foundational understanding of a compound's basic properties is paramount for its application in research and development. The hydrochloride salt form is common for amine-containing compounds, often enhancing solubility and stability.[3]

| Property | Predicted/Known Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₁₈FN·HCl | - |

| Molecular Weight | 243.75 g/mol | - |

| CAS Number | 1172955-97-3 | - |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol.[4] | - |

| Melting Point | Not available. Will require experimental determination. | - |

Synthesis and Purification

The synthesis of 3-substituted benzylpiperidines can be approached through several established routes in organic chemistry.[5] A common and effective strategy involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis route for this compound is outlined below. This approach leverages a Grignard reaction followed by reduction and deprotection steps.[6]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

The following protocol is a representative example based on general methods for the synthesis of 3-benzylpiperidines.[5]

Step 1: Grignard Reaction

-

To a solution of N-protected-3-piperidone in anhydrous THF, add a solution of 4-fluoro-2-methylphenylmagnesium bromide in THF dropwise at 0°C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration and Reduction

-

Dissolve the crude alcohol from Step 1 in a suitable solvent such as acetic acid.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at elevated pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Deprotection

-

The choice of deprotection method depends on the N-protecting group used (e.g., Boc, Cbz). For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective. For a Cbz group, hydrogenolysis is a common method.

-

After deprotection, neutralize the reaction mixture and extract the product into an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude free base.

Step 4: Salt Formation

-

Dissolve the crude 3-(4-fluoro-2-methyl-benzyl)-piperidine free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Pharmacological Considerations

The piperidine scaffold is a key feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[7][8] The introduction of the 4-fluoro-2-methyl-benzyl moiety is expected to modulate the compound's properties in several ways:

-

Lipophilicity and Membrane Permeability: The fluorine atom can increase lipophilicity, potentially enhancing the compound's ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is very strong, and fluorination is a common strategy to block metabolic oxidation at that position, potentially increasing the compound's in vivo half-life.

-

Receptor Binding: The electronic properties of the substituted aromatic ring can influence interactions with biological targets, such as cation-π interactions.[2]

A preliminary pharmacological screening of this compound would likely involve a panel of assays to assess its activity against various targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7]

Caption: A general workflow for the pharmacological evaluation of a novel compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include those for the aromatic protons (with splitting patterns influenced by the fluorine and methyl groups), the benzylic protons, and the protons of the piperidine ring. The proton on the nitrogen will likely be broadened and its chemical shift dependent on the solvent and concentration.[9]

-

¹³C NMR: Will show the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: Will show a signal for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would be expected for N-H stretching (as an ammonium salt, likely in the 2400-2800 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-F stretching band.[9]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion peak [M+H]⁺ for the free base.[10][11] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Fragmentation patterns can provide further structural information.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound.[12]

-

Column: A C18 column is a common choice.[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[13]

Gas Chromatography (GC): GC analysis of the free base can also be used to determine purity. Derivatization may be necessary to improve volatility and peak shape.[14]

-

Column: A non-polar or medium-polarity capillary column.

-

Injector and Detector: Split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: A temperature gradient will be required to ensure good separation.

Stability and Degradation Studies

Understanding the stability of a compound is critical for its development as a pharmaceutical agent. Forced degradation studies are performed to identify potential degradation products and pathways.[15]

Forced Degradation Protocol

The compound should be subjected to stress conditions as per ICH guidelines.[16]

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is heated (e.g., at 105°C).

-

Photostability: The compound is exposed to UV and visible light.

The samples are then analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[17]

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and evaluation based on established scientific principles and methodologies for related piperidine derivatives. While specific experimental data for this compound is not yet widely available, the protocols and theoretical considerations presented herein offer a robust starting point for researchers and scientists in the field. Further empirical studies are necessary to fully elucidate its chemical properties and pharmacological potential.

References

-

M. S. D. S. R. S. V. V. D. D. A. T. S. K. K. V. S. A. V. S. A. M. E. A. P. E. A. S. O. Z. S. V. V. R. V. K. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. PMC, 2022. [Link]

-

Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate, 2003. [Link]

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents.

-

Govender, M. Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar, 2016. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Kong, W., & Stevens, T. J. Development of forced degradation and stability indicating studies of drugs—A review. NIH, 2011. [Link]

-

Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, 2007. [Link]

-

de Souza, G. G., de Souza, J. B., de Oliveira, D. N., da Silva, G. N., de Paula, C. A., & de Oliveira, F. F. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 2018. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy - Unodc, 2014. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate, 2018. [Link]

-

(PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate, 2012. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses, 2012. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, 2022. [Link]

- CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, N/A. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. N/A, N/A. [Link]

-

Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI, 2021. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline, 2017. [Link]

-

Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate, N/A. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub, 2023. [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Publications, 2023. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, N/A. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. N/A, 2023. [Link]

-

(PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate, 2023. [Link]

-

Forced Degradation Studies. MedCrave online, 2016. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed, 2024. [Link]

-

Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. N/A, 2018. [Link]

-

Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing), N/A. [Link]

-

Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. N/A, N/A. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 2023. [Link]

-

1 - Organic Syntheses Procedure. N/A, N/A. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. ijnrd.org [ijnrd.org]

- 9. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. seer.ufrgs.br [seer.ufrgs.br]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical framework for understanding and determining the . Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles at play and a practical, step-by-step methodology for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability, influencing everything from route of administration and bioavailability to the ease of synthesis and purification. For a compound such as this compound, understanding its solubility profile in a range of organic solvents is paramount. This knowledge informs critical decisions in process chemistry, such as the selection of solvents for reaction, crystallization, and purification, as well as in formulation science for the development of non-aqueous parenteral or topical delivery systems.

As a hydrochloride salt, the compound's solubility is governed by a complex interplay between its ionic nature and the properties of the organic solvent. Unlike the free base, the salt form introduces ionic interactions that significantly alter its solubility characteristics. This guide will provide the theoretical basis and practical tools to navigate these complexities.

Physicochemical Characterization and Theoretical Solubility Considerations

A thorough understanding of the molecular structure of this compound is the first step in predicting its solubility behavior.

Molecular Structure:

-

Piperidine Ring: A saturated heterocycle that, in its hydrochloride form, bears a positive charge on the nitrogen atom. This localized charge makes the molecule significantly more polar than its free-base counterpart.

-

Benzyl Group: The 4-fluoro-2-methyl-benzyl substituent is largely nonpolar, contributing lipophilic character to the molecule.

-

Hydrochloride Salt: The presence of the chloride counter-ion establishes an ionic bond, making the compound a salt.

The solubility of this salt in organic solvents is a function of the solvent's ability to overcome the lattice energy of the solid crystal and solvate the resulting ions.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The molecule possesses both a highly polar, ionic head (the piperidinium chloride) and a nonpolar tail (the substituted benzyl group). Its solubility will be highest in polar organic solvents capable of stabilizing the charged species.

-

Hydrogen Bonding: The protonated nitrogen of the piperidine ring is a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors (e.g., alcohols) are likely to be better solubilizing agents.

-

Dielectric Constant: Solvents with a higher dielectric constant are more effective at shielding the electrostatic interactions between the piperidinium cation and the chloride anion, thus favoring dissolution.

General Solubility Predictions:

-

High Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding and have relatively high dielectric constants. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents due to their high polarity and ability to solvate cations.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents may not be able to effectively solvate the dissociated ions.

-

Insolubility Expected in: Nonpolar solvents such as hexanes, toluene, and diethyl ether, which lack the ability to overcome the crystal lattice energy and solvate the ionic components of the salt.

The following diagram illustrates the logical flow for predicting solubility based on solvent properties.

Caption: Logical workflow for predicting solubility based on solvent characteristics.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published specific solubility data for this compound, an empirical determination is necessary. The following protocol describes the widely accepted "shake-flask" method, which is a robust approach for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique such as UV-Vis spectrophotometry)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains. The key is to have a solid phase in equilibrium with the liquid phase.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1] The time to reach equilibrium may vary and should be confirmed by sampling at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and/or ion-pairing agent) is a common starting point for such compounds.

-

Quantify the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The results of such an experiment can be summarized in a table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | > 100 |

| Ethanol | 24.5 | 50 - 100 | |

| Isopropanol | 19.9 | 10 - 50 | |

| Polar Aprotic | DMSO | 46.7 | > 100 |

| Acetonitrile | 37.5 | 1 - 10 | |

| Acetone | 20.7 | < 1 | |

| Halogenated | Dichloromethane | 9.1 | < 0.1 |

| Nonpolar | Toluene | 2.4 | < 0.01 |

| Hexane | 1.9 | < 0.01 |

Note: The data in this table is illustrative and not based on experimental results.

Interpretation and Application of Solubility Data in a Research Context

The experimentally determined solubility data is invaluable for several aspects of drug development:

-

Process Chemistry:

-

Reaction Solvent Selection: While high solubility is often desired for reactions, sometimes moderate solubility is preferred to facilitate product precipitation upon completion.

-

Crystallization and Purification: The ideal crystallization solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. The data from the solubility screen provides the basis for selecting appropriate anti-solvents for crystallization.

-

-

Formulation Development:

-

Liquid Formulations: For developing a non-aqueous injectable or oral solution, the solubility data directly informs the maximum achievable concentration in a given pharmaceutically acceptable solvent.

-

Topical Formulations: Understanding the solubility in various excipients is the first step in developing creams, ointments, or transdermal patches.[2]

-

-

Preclinical Studies:

-

For in vitro and in vivo studies, preparing stock solutions for dosing requires knowledge of the compound's solubility in vehicles like DMSO or ethanol.[3]

-

Conclusion: A Framework for Informed Decision-Making

References

- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications.

- 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. Benchchem.

- 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.

- Piperidine hydrochloride. ChemicalBook.

- Determination of Solubility Class.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO).

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved pharmaceuticals.[1] Its conformational flexibility, governed by the substitution pattern, profoundly influences its interaction with biological targets. This guide provides an in-depth technical analysis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, a molecule of interest in drug discovery programs. We will dissect its structural components, explore the principles of its conformational isomerism, and detail the experimental and computational workflows required for its complete characterization. This document serves as a comprehensive resource, blending foundational stereochemical principles with practical, field-proven methodologies.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle, is a privileged structure in drug design.[1] Its non-planar, chair-like conformation allows for the precise three-dimensional positioning of substituents, which is critical for specific and high-affinity binding to protein targets such as enzymes and receptors. The conformational landscape of a substituted piperidine is a delicate balance of steric and electronic factors, which ultimately dictates its biological activity.

The subject of this guide, this compound (CAS No. 1172955-97-3), combines the piperidine core with a substituted benzyl group.[2][3] This substitution at the 3-position introduces a chiral center and significant conformational questions. The hydrochloride salt form ensures aqueous solubility and introduces a positive charge on the piperidine nitrogen, further influencing its conformational preferences and potential intermolecular interactions. Understanding the three-dimensional structure and dynamic behavior of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

Molecular Identity

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 1172955-97-3 | [2][3] |

| Molecular Formula | C13H18FN · HCl | [4] |

| Molecular Weight | 243.75 g/mol | [3][4] |

| SMILES | CC1=CC(F)=CC=C1CC2CCCNC2.Cl | [5] |

| InChI Key | FGDYMKYYAORCCQ-RFVHGSKJSA-N | [3] |

Foundational Principles of Piperidine Conformation

To appreciate the complexity of the title compound, one must first understand the fundamental conformational analysis of the parent piperidine ring.

The Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[6] In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

Ring Inversion and Nitrogen Inversion

The piperidine ring is not static; it undergoes rapid interconversion between two chair conformers, a process known as ring inversion .[6] Additionally, the nitrogen atom undergoes nitrogen inversion , where the lone pair and the N-H bond rapidly flip their orientation.[6] For the protonated piperidinium ion, as in our target molecule, nitrogen inversion is arrested, but ring inversion remains a key dynamic process.

Substituent Effects

A substituent on the piperidine ring will generally prefer the equatorial position to minimize unfavorable steric interactions, specifically 1,3-diaxial interactions.[6][7] For a 3-substituted piperidine, this results in an equilibrium between two chair conformers: one with the substituent in the equatorial position and one with it in the axial position. The relative population of these conformers is determined by the energetic difference (ΔG°) between them.

For 3-(4-Fluoro-2-methyl-benzyl)-piperidine, the bulky benzyl group is strongly biased towards the equatorial position to avoid severe steric clashes with the axial hydrogens at the C5 and N1 positions. Therefore, the equatorial conformer is expected to be the overwhelmingly dominant species in solution.

Experimental Characterization Workflow

A multi-technique approach is essential for the unambiguous determination of both the static molecular structure and the dynamic conformational behavior of the title compound.

Synthesis

The synthesis of 3-substituted piperidines can be achieved through various established routes.[8][9] A common strategy involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.[7][8] Enantioselective methods, such as rhodium-catalyzed asymmetric reactions, can be employed to access specific enantiomers, which is crucial for pharmaceutical applications.[1][9]

X-Ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the molecular structure in the solid state.[10] It reveals bond lengths, bond angles, and the torsional angles that define the molecule's conformation within the crystal lattice.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[11]

-

Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[12] Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until the calculated diffraction pattern matches the observed data.

-

Data Interpretation: The final refined structure provides the exact atomic coordinates, from which the chair conformation, the equatorial position of the benzyl substituent, and intermolecular interactions (like hydrogen bonding involving the chloride ion and the N-H group) can be definitively confirmed.

NMR Spectroscopy: Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution.[13][14]

Key NMR Experiments and Their Rationale

-

¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) between protons provide rich conformational information. For a chair conformation, large coupling constants (typically 8-12 Hz) between adjacent axial protons (Jax-ax) are observed, while smaller couplings are seen for axial-equatorial and equatorial-equatorial interactions.[14] Analysis of the coupling patterns for the piperidine ring protons can confirm the chair conformation and the equatorial orientation of the substituent.

-

¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the steric environment.[13] This data complements the ¹H NMR and helps confirm the overall structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals unambiguously, which is a prerequisite for detailed conformational analysis.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are close to each other (< 5 Å). For the title compound, a key NOESY correlation would be expected between the axial proton at C3 and the axial protons at C5, confirming their 1,3-diaxial relationship.

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample (5-10 mg) of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

-

Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (≥400 MHz).[14]

-

Spectral Assignment: Use the 2D spectra to assign every proton and carbon resonance to its specific position in the molecule.

-

Conformational Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) for the piperidine ring protons from the high-resolution ¹H spectrum.

-

A large coupling constant between the C3 proton and one of the C2/C4 protons would indicate a diaxial relationship, confirming the equatorial position of the benzyl group.

-

Analyze the NOESY spectrum for key through-space correlations that define the chair conformation.

-

Computational Chemistry: In Silico Modeling

Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the conformational energy landscape and the prediction of structural properties.[15][16]

Methodologies

-

Molecular Mechanics (MM): This method uses classical physics to quickly calculate the energies of different conformers. It is excellent for performing conformational searches to identify low-energy structures.

-

Density Functional Theory (DFT): This quantum mechanical method provides a much more accurate description of the electronic structure and energies.[15] DFT is used to optimize the geometries of the low-energy conformers found by MM and to calculate their relative energies and NMR parameters.

Protocol: Computational Conformational Analysis

-

Conformational Search: Use a molecular mechanics force field (e.g., OPLS4) to perform a systematic or stochastic search of the conformational space to identify all low-energy chair and boat conformers.[16]

-

Geometry Optimization: Take the lowest energy conformers from the MM search and re-optimize their geometries using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stability and predict the equilibrium population based on the Boltzmann distribution.

-

Property Prediction (Optional but Recommended): Calculate NMR chemical shifts for the lowest energy conformer. A good correlation between the calculated and experimental chemical shifts provides strong validation for the predicted geometry.[15]

Integrated Structural Analysis and Conclusion

By integrating the results from X-ray crystallography, NMR spectroscopy, and computational chemistry, a complete and validated picture of the molecular structure and conformation of this compound can be established.

-

Expected Outcome: The analysis is expected to confirm that the piperidine ring exists in a stable chair conformation .

-

Dominant Conformer: The bulky 4-fluoro-2-methyl-benzyl substituent will occupy the equatorial position to minimize steric hindrance. This will be the dominant, if not exclusive, conformer both in the solid state and in solution.

-

Key Interactions: In the hydrochloride salt, the protonated piperidinium nitrogen (N-H⁺) will form a key hydrogen bond with the chloride anion (Cl⁻), which can be observed in the crystal structure.

This rigorous, multi-faceted approach ensures the highest degree of scientific integrity. The causality behind each experimental choice—using X-ray for the definitive solid-state view, NMR for the dynamic solution-state behavior, and computation to bridge theory and experiment—creates a self-validating system. This detailed structural and conformational knowledge is indispensable for drug development professionals seeking to understand the molecule's pharmacophore and optimize its interactions with biological targets.

References

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

-

ResearchGate. (2020). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Xing, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 1172955-97-3 [amp.chemicalbook.com]

- 3. This compound | 1172955-97-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 3-(4-Methyl-benzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of structurally related compounds to formulate a primary hypothesis centered on its potential as a potent and selective dopamine D4 receptor antagonist. Secondary potential targets, including sigma receptors and monoamine transporters, are also explored. This guide details the scientific rationale underpinning these hypotheses, provides in-depth, actionable experimental protocols for target validation, and discusses the potential therapeutic implications in neurological and psychiatric disorders. The content herein is intended to serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this promising compound.

Introduction: The Rationale for Investigating this compound

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for targeting a wide array of biological entities, particularly within the central nervous system (CNS). The subject of this guide, this compound, is a novel compound featuring a strategic combination of structural motifs that suggests a compelling pharmacological profile.

The incorporation of a benzyl group on the piperidine ring is a common feature in ligands for various CNS receptors.[2] Furthermore, the substitution pattern on the phenyl ring—a fluorine atom at the 4-position and a methyl group at the 2-position—is of significant interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[3][4] The methyl group provides steric bulk and can influence the conformational presentation of the benzyl moiety, potentially enhancing selectivity for a specific target.

Given these structural features, and drawing parallels from existing literature on similar compounds, we hypothesize that this compound is a prime candidate for targeting specific G-protein coupled receptors (GPCRs) and transporters within the brain.

Primary Hypothesis: A Potent and Selective Dopamine D4 Receptor Antagonist

Our primary hypothesis posits that this compound acts as a potent and selective antagonist of the dopamine D4 receptor (D4R). This hypothesis is built upon the following lines of evidence:

-

Structural Analogy to Known D4R Ligands: Numerous potent and selective D4R antagonists feature a piperidine or piperazine core linked to a substituted aromatic moiety.[5][6] The general pharmacophore for D4R antagonists consists of a basic nitrogen atom within the piperidine ring, a linker (in this case, the methylene bridge of the benzyl group), and a lipophilic aromatic region.[5] The 4-fluoro-2-methylbenzyl group of our compound of interest fits this lipophilic requirement.

-

Published Research on Similar Scaffolds: Studies on 4,4-difluoropiperidine derivatives have identified highly potent and selective D4R antagonists.[7][8] While the fluorination pattern differs, the core piperidine scaffold and its interaction with the D4 receptor are well-established.

-

Therapeutic Relevance of D4R Antagonism: The dopamine D4 receptor is implicated in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse.[9] Selective D4R antagonists are sought after for their potential to offer antipsychotic and cognitive-enhancing effects with a reduced side-effect profile compared to less selective dopamine receptor blockers.

Proposed Mechanism of Action at the Dopamine D4 Receptor

We propose that this compound binds to the orthosteric site of the D4 receptor, preventing the binding of the endogenous ligand, dopamine. The protonated piperidine nitrogen is expected to form a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of the receptor. The 4-fluoro-2-methylbenzyl group is hypothesized to occupy a lipophilic pocket within the receptor, with the fluorine atom potentially forming a hydrogen bond or other favorable electrostatic interaction with receptor residues, thereby contributing to high affinity and selectivity.

Secondary Hypotheses: Exploring Broader Pharmacological Activity

While the dopamine D4 receptor represents the most probable primary target, the structural motifs of this compound also suggest potential interactions with other CNS targets.

Sigma Receptor Modulation

The benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors (σ1 and σ2).[10][11][12] These receptors are implicated in a wide range of cellular functions and are targets for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[13] The lipophilic nature of the 4-fluoro-2-methylbenzyl group and the basic piperidine nitrogen are consistent with the structural requirements for sigma receptor ligands.

Monoamine Transporter Inhibition

Derivatives of piperidine are known to act as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14][15] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many antidepressant and stimulant medications.[16] The overall structure of this compound bears some resemblance to known monoamine reuptake inhibitors.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed hypotheses, a systematic experimental cascade is recommended. The following protocols provide a framework for the initial characterization of this compound.

Primary Target Validation: Dopamine D4 Receptor

Objective: To determine the binding affinity (Ki) of the compound for the human dopamine D4 receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled D4 receptor antagonist (e.g., [³H]-spiperone), and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with an excess of a known non-radioactive D4 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To determine the functional potency of the compound as a D4 receptor antagonist.

Protocol:

-

Cell Culture:

-

Use CHO-K1 cells stably co-expressing the human dopamine D4 receptor and a cyclic AMP (cAMP)-responsive reporter gene (e.g., CRE-luciferase).

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80).

-

Incubate for a period sufficient to induce reporter gene expression (e.g., 4-6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Plot the luciferase activity against the logarithm of the compound concentration.

-

Determine the IC50 value for the inhibition of the agonist-induced response.

-

Selectivity Profiling

Objective: To assess the selectivity of the compound for the D4 receptor over other dopamine receptor subtypes and other relevant CNS targets.

Protocol:

-

Perform radioligand binding assays for dopamine D1, D2, D3, and D5 receptors using membranes from cells expressing these receptors and appropriate radioligands.

-

Conduct binding assays for sigma-1 and sigma-2 receptors.

-

Perform uptake inhibition assays for DAT, NET, and SERT using synaptosomal preparations or cells expressing these transporters.

Data Presentation:

| Target | Ki (nM) or IC50 (nM) |

| Dopamine D4 Receptor | TBD |

| Dopamine D1 Receptor | TBD |

| Dopamine D2 Receptor | TBD |

| Dopamine D3 Receptor | TBD |

| Dopamine D5 Receptor | TBD |

| Sigma-1 Receptor | TBD |

| Sigma-2 Receptor | TBD |

| Dopamine Transporter (DAT) | TBD |

| Norepinephrine Transporter (NET) | TBD |

| Serotonin Transporter (SERT) | TBD |

Table 1: Proposed table for summarizing the binding affinity and functional potency data for this compound against a panel of CNS targets.

Visualizing the Proposed Mechanisms and Workflows

Proposed Dopamine D4 Receptor Antagonism Pathway

Caption: Proposed mechanism of D4R antagonism.

Experimental Workflow for Target Validation

Caption: Experimental workflow for target validation.

Potential Therapeutic Implications

Should experimental validation confirm our primary hypothesis, this compound would emerge as a promising lead compound for the development of novel therapeutics for a variety of CNS disorders. Its high affinity and selectivity for the D4 receptor could translate into a favorable clinical profile, potentially offering efficacy in treating the cognitive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects and hyperprolactinemia that are common with D2 receptor antagonists.

Furthermore, its potential activity at sigma receptors or monoamine transporters, if confirmed, could offer opportunities for developing multi-target ligands with unique therapeutic properties, for instance in the treatment of co-morbid depression and psychosis, or for neuropathic pain.

Conclusion

This compound is a molecule of significant interest for CNS drug discovery. Based on a thorough analysis of its structural components and the pharmacology of related compounds, we have formulated a strong primary hypothesis that it functions as a potent and selective dopamine D4 receptor antagonist. The experimental protocols detailed in this guide provide a clear path forward for validating this hypothesis and exploring its broader pharmacological profile. The potential therapeutic applications of this compound are substantial, and rigorous investigation is warranted to unlock its full potential.

References